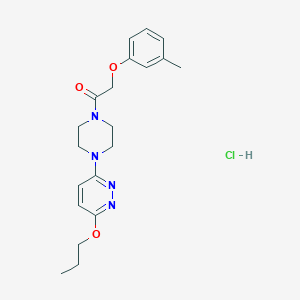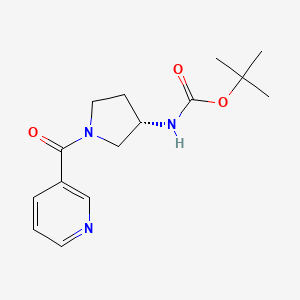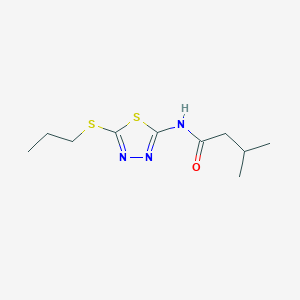![molecular formula C13H17NO2S B2964986 N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide CAS No. 2210048-84-1](/img/structure/B2964986.png)
N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide is not fully understood, but it is believed to act by targeting specific molecular pathways involved in disease progression. This compound has been shown to inhibit the activity of certain enzymes and proteins that play a critical role in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide in lab experiments is its unique structure and properties, which make it a promising candidate for the development of new drugs and therapeutic agents. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide. One potential direction is to further investigate the mechanism of action of this compound and identify specific molecular targets that it interacts with. Another direction is to explore the potential applications of this compound in other scientific fields, such as materials science and nanotechnology. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials, which could lead to its eventual approval as a new drug or therapeutic agent.
Synthesemethoden
The synthesis of N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide involves several steps, including the reaction of thiophene-2-carboxylic acid with 1,7-dibromooctane, followed by the reaction with sodium hydride and N-methylmorpholine. The resulting product is then treated with thionyl chloride and finally reacted with 2-aminothiophene to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications is in medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-12(10-2-1-9-17-10)14-11-3-4-13(11)5-7-16-8-6-13/h1-2,9,11H,3-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPQJVGFSXYGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=CS3)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2964903.png)

![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2964908.png)
![2-Chloro-6-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2964909.png)






![1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2964920.png)
![2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2964921.png)
![2-[4-[(6-chloro-2-oxo-3H-indol-1-yl)methyl]anilino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2964924.png)
